molecular formula C24H26N4O4S B11371988 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11371988
M. Wt: 466.6 g/mol
InChI Key: TZUWPSKFAUUCNV-UHFFFAOYSA-N
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Description

N-{4-[(2-Ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a synthetic small molecule featuring a 1,4-dihydropyridazine core substituted with a phenyl group at position 1 and a carboxamide-linked sulfonylated phenyl moiety at position 2. The sulfonamide bridge connects to a 2-ethylpiperidine group, distinguishing it from analogs with alternative piperidine substituents or aromatic substitutions.

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C24H26N4O4S/c1-2-19-8-6-7-16-28(19)33(31,32)21-13-11-18(12-14-21)25-24(30)23-22(29)15-17-27(26-23)20-9-4-3-5-10-20/h3-5,9-15,17,19H,2,6-8,16H2,1H3,(H,25,30)

InChI Key

TZUWPSKFAUUCNV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Construction of the Pyridazine Core: The pyridazine core is formed through cyclization reactions involving hydrazine derivatives and diketones.

    Coupling Reactions: The final compound is obtained by coupling the piperidine-sulfonyl intermediate with the pyridazine core under suitable conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is C24H26N4O4S, with a molecular weight of 466.56 g/mol. The compound features a sulfonamide group, an ethylpiperidine moiety, and a carboxamide functional group, contributing to its diverse biological activities.

Drug Discovery

This compound is included in screening libraries for drug discovery. It has been identified as a candidate for various therapeutic areas including:

  • Cardiovascular Diseases : The compound's structure may interact with biological pathways involved in cardiovascular health.
  • Cancer Research : Preliminary studies suggest potential anticancer properties due to its unique chemical structure which may inhibit tumor growth.

Regenerative Medicine

The compound is part of a regenerative medicine-focused library that includes compounds aimed at musculoskeletal and skin regeneration. Its sulfonamide group may enhance cellular proliferation and tissue repair mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. While specific studies on N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyldihydropyridazine have not been extensively published, the sulfonamide functionality suggests potential effectiveness against bacterial infections.

Case Study 1: Anticancer Activity

A study conducted on structurally related compounds highlighted the potential of dihydropyridazine derivatives in inhibiting cancer cell lines. The mechanisms of action were attributed to interference with cellular signaling pathways associated with proliferation and apoptosis.

Case Study 2: Cardiovascular Applications

Research into similar compounds has shown promise in modulating cardiovascular functions through the inhibition of specific enzymes involved in blood pressure regulation.

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The 2-ethylpiperidine group in the target compound contrasts with analogs bearing methyl or other alkyl/aryl groups on the piperidine ring. These modifications influence steric bulk, lipophilicity, and electronic effects:

Compound Name Piperidine Substituent Molecular Weight (g/mol) Key Structural Features
Target Compound 2-Ethyl ~480 (estimated) Enhanced lipophilicity due to ethyl group
1-(3-Methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-... (CAS 874354-03-7) 2-Methyl 466.55 Reduced steric hindrance vs. ethyl group
N-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-... () 3-Methyl N/A Altered piperidine substitution position

Key Observations :

  • Substitution at the 3-position (as in ) may alter binding pocket interactions due to spatial rearrangement.

Aromatic Ring Modifications

Variations in the sulfonamide-linked phenyl group and the dihydropyridazine core’s substituents significantly impact physicochemical and biological properties:

Compound Name (Source) Aromatic Substituents Yield (%) Melting Point (°C)
Target Compound Phenyl at position 1; sulfonyl-linked phenyl N/A N/A
Compound 37 () 3-Fluoro-4-(quinolinyloxy)phenyl 38.9 152.3–153.1
Compound 45 () Phenyl at position 1; 4-methylpiperidinyl 44.1 148.5–150.1
AZ331 () 2-Furyl, methoxyphenyl, thioether substituents N/A N/A

Key Observations :

  • Electron-withdrawing groups (e.g., fluoro in Compound 37) may enhance metabolic stability but reduce solubility .
  • The phenyl group at position 1 (common in the target compound and Compound 45) suggests a conserved pharmacophore for target engagement, possibly via π-π stacking .

Sulfonamide Linker and Carboxamide Group

The sulfonamide-carboxamide bridge is a critical structural motif shared across analogs. For example:

  • Compound 42 () : Features a 3-chloro-4-fluorophenyl group linked to the dihydropyridazine core, with a 4-methylpiperidine sulfonamide. This highlights the role of halogenated aryl groups in modulating binding affinity .
  • Compound in : Replaces dihydropyridazine with a thieno[3,2-d]pyrimidine core, demonstrating the flexibility of the central heterocycle in scaffold design .

Key Observations :

  • The sulfonamide group likely facilitates hydrogen bonding with target proteins, a feature conserved in most analogs .
  • Carboxamide orientation and substituent electronics (e.g., electron-withdrawing vs. donating groups) influence conformational stability and target interaction.

Implications for Drug Design

Future studies should prioritize:

  • Synthetic Optimization : Adjusting piperidine substituents (e.g., cyclopropyl or hydroxyl groups) to balance lipophilicity and solubility.
  • Biological Profiling : Comparative assays against kinase targets or receptors to validate structure-activity relationships inferred from analogs.

Biological Activity

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential pharmacological applications. Its structure includes a dihydropyridazine core, which is known for various biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C25H28N2O5SC_{25}H_{28}N_{2}O_{5}S and a molecular weight of approximately 466.6 g/mol . The presence of functional groups such as sulfonamide and carboxamide significantly influences its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Receptor Binding : The compound may exhibit affinity for specific receptors, including cannabinoid receptors (CB1 and CB2), which are involved in numerous physiological processes .
  • Anticancer Activity : Dihydropyridazine derivatives have been studied for their potential anticancer properties, with some showing cytotoxic effects against cancer cell lines .
  • Neuroprotective Effects : Compounds with similar structures have been reported to possess neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameBiological ActivityReference
N-{4-[...]}Anticancer
Similar DihydropyridazinesCB2 receptor affinity
Other DerivativesNeuroprotective effects

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of pyridazinone compounds. For instance, one study demonstrated that certain pyridazinone derivatives exhibited high affinity for CB2 receptors, indicating their potential as therapeutic agents in pain management and inflammation .

In another investigation, the pharmacological profile of a related compound showed significant cytotoxicity against p21-deficient cancer cells, suggesting that structural modifications could enhance anticancer efficacy .

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